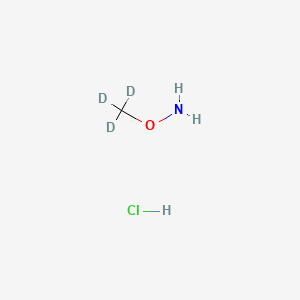
Methoxyl-d3-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyl-d3-amine Hydrochloride is a deuterated compound, often used as a stable isotope-labeled internal standard in various analytical applications. It is a derivative of methoxyamine, where the hydrogen atoms are replaced by deuterium. This compound is particularly valuable in research due to its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyl-d3-amine Hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime. The reaction conditions typically involve the use of methanol and a suitable base to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the methanolysis of hydroxylamine sulfonates. This method ensures high yield and purity of the final product. The reaction is carried out under controlled conditions to prevent decomposition and ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Methoxyl-d3-amine Hydrochloride undergoes several types of chemical reactions, including:
Condensation Reactions: It condenses with ketones and aldehydes to form imines.
Deprotonation Reactions: It undergoes deprotonation by methyl lithium to form N-lithio derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve ketones or aldehydes and are carried out in the presence of a suitable solvent.
Deprotonation Reactions: Methyl lithium is commonly used as a reagent, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Imines: Formed from the condensation reactions with ketones and aldehydes.
Amines: Formed from the deprotonation reactions followed by hydrolysis.
Scientific Research Applications
Methoxyl-d3-amine Hydrochloride is widely used in scientific research, including:
Analytical Chemistry: As a stable isotope-labeled internal standard for mass spectrometry and chromatography.
Biological Research: Used in the study of metabolic pathways and enzyme kinetics.
Medical Research: Investigated for its potential use in cancer treatment as an adjunct to alkylating agents and in enhancing radiation therapy.
Industrial Applications: Used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Methoxyl-d3-amine Hydrochloride exerts its effects by blocking abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylases. This disruption in the base excision repair pathway increases the amount of cytotoxic adducts, leading to cell death. This mechanism is particularly useful in cancer treatment, where it enhances the efficacy of alkylating agents and radiation therapy .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A non-deuterated analog of Methoxyl-d3-amine Hydrochloride.
N-methylhydroxylamine: An isomer of methoxyamine.
Aminomethanol: Another isomer of methoxyamine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification is essential .
Properties
IUPAC Name |
O-(trideuteriomethyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVOSBNFZWHBV-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])ON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678676 |
Source


|
| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110220-55-8 |
Source


|
| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
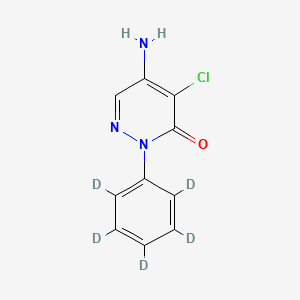
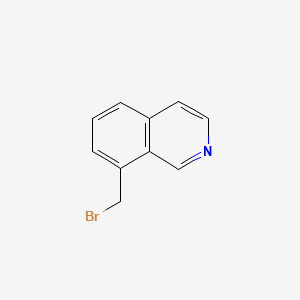

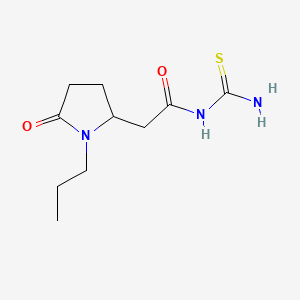
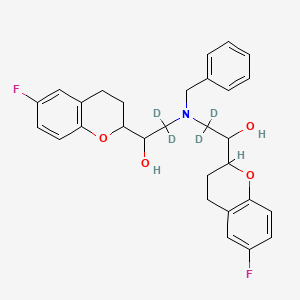

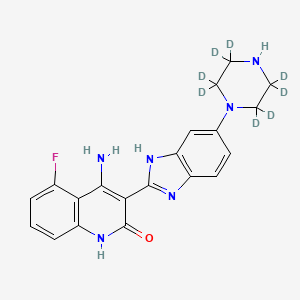
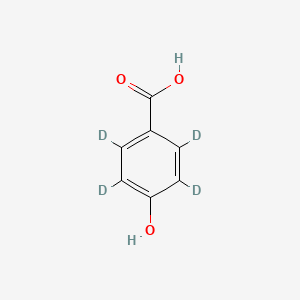
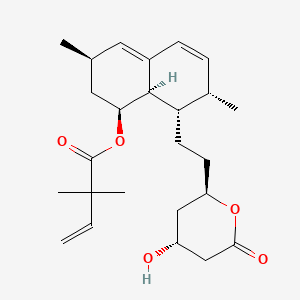


![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)
![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)
